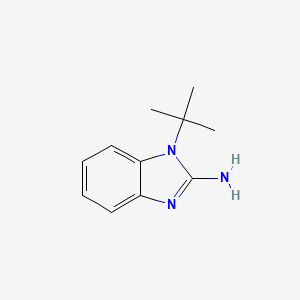

1-tert-butyl-1H-1,3-benzodiazol-2-amine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

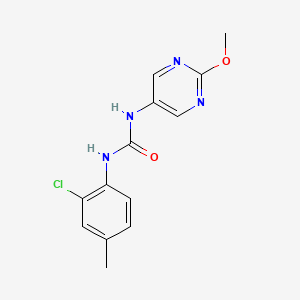

1-tert-butyl-1H-1,3-benzodiazol-2-amine is a chemical compound with the molecular formula C11H15N3 and a molecular weight of 189.2569 . It is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .

Molecular Structure Analysis

The molecular structure of 1-tert-butyl-1H-1,3-benzodiazol-2-amine consists of an imidazole ring substituted with a tert-butyl group. Imidazole is a five-membered heterocyclic moiety that contains two nitrogen atoms, one of which bears a hydrogen atom, and the other is called pyrrole type nitrogen .Physical And Chemical Properties Analysis

1-tert-butyl-1H-1,3-benzodiazol-2-amine is a powder at room temperature . It has a melting point of 162-163 degrees Celsius .科学研究应用

Click Chemistry and Bioconjugation

1-tert-butyl-1H-1,3-benzodiazol-2-amine serves as a valuable building block for click chemistry reactions. Researchers use it in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. These reactions allow for efficient bioconjugation, labeling of biomolecules, and drug delivery systems. The compound’s stability and compatibility with biological systems make it an excellent choice for such applications .

Metabolic Labeling of Glycoproteins

In the study of glycoproteins, 1-tert-butyl-1H-1,3-benzodiazol-2-amine finds use as a metabolic labeling reagent. It selectively targets fucosylated glycoproteins in Bacteroidales species. By incorporating this compound into glycoprotein biosynthesis pathways, researchers gain insights into glycan-related processes and cellular functions .

Triazinoindole and Quinoxaline Derivatives Synthesis

Researchers have achieved the first introduction of a tert-butyl group into [1,2,4]triazino[5,6-b]indole and indolo[2,3-b]quinoxaline systems using 1-tert-butyl-1H-1,3-benzodiazol-2-amine. This synthesis leads to structurally novel 8-(t-butyl)-5H-[1,2,4]triazino[5,6-b]indole-3-thiol and 9-(t-butyl)-6H-indolo[2,3-b]quinoxaline derivatives. These compounds may have potential applications in materials science, drug discovery, or organic electronics .

Biocompatible pH Measurement Inside Cells

1-tert-butyl-1H-1,3-benzodiazol-2-amine enables compartment-specific pH measurement within Escherichia coli (E. coli). Researchers use it in conjunction with click chemistry to study intracellular pH variations. Its biocompatibility and sensitivity make it a valuable tool for cellular studies .

Water-Soluble Ligand for Click Chemistry

BTTES, a derivative of 1-tert-butyl-1H-1,3-benzodiazol-2-amine, acts as a next-generation, water-soluble ligand for CuAAC reactions. It accelerates reaction rates and suppresses cell cytotoxicity. Researchers can use BTTES for efficient bioorthogonal labeling and drug conjugation in aqueous environments .

Stable Triazole Bond Formation

1-tert-butyl-1H-1,3-benzodiazol-2-amine plays a crucial role in forming stable triazole bonds via dipolar cycloaddition reactions. These bonds connect molecules, allowing for the creation of novel compounds. For instance, researchers have synthesized naphthalene-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate using this strategy .

安全和危害

属性

IUPAC Name |

1-tert-butylbenzimidazol-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3/c1-11(2,3)14-9-7-5-4-6-8(9)13-10(14)12/h4-7H,1-3H3,(H2,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDEFXNYIQDDCSW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N1C2=CC=CC=C2N=C1N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Tert-butyl 7-cyano-4-azaspiro[2.5]octane-4-carboxylate](/img/structure/B2783159.png)

![1,3-dibromo-5-dodecyl-4H-thieno[3,4-c]pyrrole-4,6(5H)-dione](/img/structure/B2783162.png)

![6-isobutyl-3-(4-phenyl-1,2,3,6-tetrahydropyridine-1-carbonyl)isothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2783166.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2783167.png)

![4,7,8-Trimethyl-2-(2-oxopropyl)-6-[4-(trifluoromethyl)phenyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2783168.png)

![2-methyl-N-(thiophen-2-yl)-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine-7(6H)-carboxamide](/img/structure/B2783169.png)

![5-[2-(2-Chlorophenyl)diazenyl]-4-phenyl-2-(4-pyridinyl)pyrimidine](/img/structure/B2783172.png)

![2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2783175.png)

![2-(4-Chlorobenzyl)-4-[(2,4-dichlorobenzyl)sulfanyl]quinazoline](/img/structure/B2783178.png)